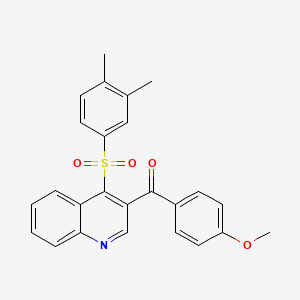

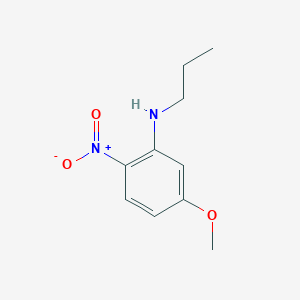

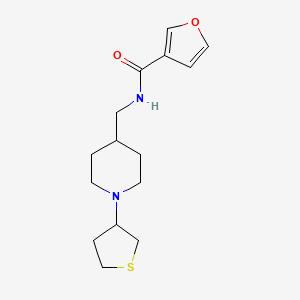

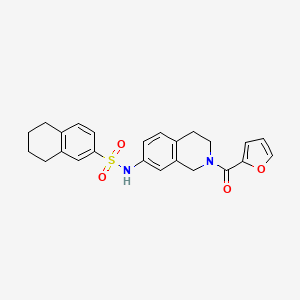

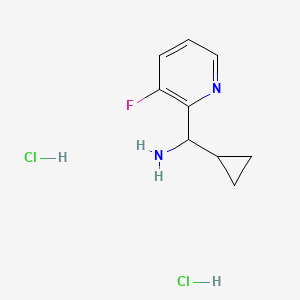

![molecular formula C17H15ClN4O3S2 B2477851 4-chloro-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]benzamide CAS No. 313231-23-1](/img/structure/B2477851.png)

4-chloro-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “4-chloro-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]benzamide” is an organic compound. It contains a benzamide group, which is a carboxamide derived from benzoic acid, and a thiadiazole group, which is a heterocyclic compound containing both sulfur and nitrogen in the ring .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps. One possible method could involve a Friedel Crafts acylation followed by a Clemmensen Reduction . The specific synthesis pathway would depend on the starting materials and the desired route of synthesis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzamide and thiadiazole groups would each contribute to the overall structure of the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reactants present. For example, reactions at the benzylic position could involve free radical bromination, nucleophilic substitution, or oxidation . The specific reactions would depend on the exact structure of the compound and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. These could include its molecular weight, solubility, melting point, boiling point, and other properties .Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activity

One research avenue involves the synthesis of related compounds through a series of reactions, including esterification and hydrazinolysis, leading to the creation of formazans. These synthesized compounds exhibit antimicrobial activity against pathogenic bacteria and fungi, highlighting their potential in developing new antimicrobial agents (Sah, Bidawat, Seth, & Gharu, 2014).

Inhibition of Bacterial Secretion Systems

Another study identified analogues of a related compound as inhibitors of the type III secretion system in Yersinia, indicating a potential application in preventing or treating bacterial infections. This research also involved the synthesis and evaluation of several compounds, demonstrating varied potency and establishing a structure-activity relationship (Kauppi et al., 2007).

Catalytic Applications

Research has also focused on catalytic applications, such as the use of related compounds in the synthesis of various derivatives under aqueous media, emphasizing the role of such compounds in facilitating green chemistry protocols (Khazaei et al., 2015).

Anticancer Activity

Additionally, derivatives of similar compounds have been synthesized and evaluated for their pro-apoptotic activity against cancer cell lines. This line of research demonstrates the potential of these compounds in developing anticancer therapies (Yılmaz et al., 2015).

Antimicrobial and Antifungal Action

Further studies have extended to the synthesis and pharmacological evaluation of sulfonamide derivatives for their antimicrobial and antifungal properties, showing sensitivity against various bacterial strains and Candida albicans (Sych et al., 2019).

Wirkmechanismus

Target of Action

Thiadiazole derivatives have been found to interact with a variety of molecular targets, including carbonic anhydrase, abl kinase, glutaminase, inosine monophosphate dehydrogenase, heat shock protein 90, lipoxygenase, kinesin spindle protein, histone deacetylase, and topoisomerase ii .

Mode of Action

For instance, some thiadiazole derivatives have been found to inhibit the growth of certain cell lines .

Result of Action

Some thiadiazole derivatives have been found to have cytotoxic properties, inhibiting the growth of certain cell lines .

Safety and Hazards

Zukünftige Richtungen

The future directions for research on this compound could include further studies on its synthesis, properties, and potential applications. This could involve exploring new synthesis methods, investigating its properties under different conditions, or studying its interactions with other compounds .

Eigenschaften

IUPAC Name |

4-chloro-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN4O3S2/c1-2-15-20-21-17(26-15)22-27(24,25)14-9-7-13(8-10-14)19-16(23)11-3-5-12(18)6-4-11/h3-10H,2H2,1H3,(H,19,23)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGGHGSRBEXIBSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-[2,5-dimethyl-3-[2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetyl]pyrrol-1-yl]benzoate](/img/structure/B2477769.png)

![(5-chloro-2-methoxyphenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2477773.png)

![2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]thio}-N-(4-fluorobenzyl)acetamide](/img/structure/B2477775.png)

![4-chloro-N-[2,5,6-trimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2477779.png)

![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-[(4-chloro-3-nitrophenyl)formamido]-3-methylbutanoate](/img/structure/B2477782.png)

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-chlorobenzyl)acetamide](/img/structure/B2477790.png)